Cas no 2680847-11-2 (4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid)

4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid
- EN300-28283780
- 2680847-11-2
- 4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid
-
- インチ: 1S/C9H9BrN2O3/c1-4-8(12-5(2)13)6(10)3-7(11-4)9(14)15/h3H,1-2H3,(H,12,13)(H,14,15)
- InChIKey: GQEXJPYMFIBARV-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)O)N=C(C)C=1NC(C)=O
計算された属性
- 精确分子量: 271.97965g/mol
- 同位素质量: 271.97965g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 79.3Ų
4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28283780-0.1g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 0.1g |
$1232.0 | 2025-03-19 | |
Enamine | EN300-28283780-0.5g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 0.5g |
$1344.0 | 2025-03-19 | |
Enamine | EN300-28283780-2.5g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 2.5g |
$2745.0 | 2025-03-19 | |
Enamine | EN300-28283780-10.0g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 10.0g |
$6020.0 | 2025-03-19 | |
Enamine | EN300-28283780-5.0g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 5.0g |
$4060.0 | 2025-03-19 | |
Enamine | EN300-28283780-1.0g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 1.0g |
$1400.0 | 2025-03-19 | |
Enamine | EN300-28283780-0.05g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 0.05g |
$1176.0 | 2025-03-19 | |
Enamine | EN300-28283780-0.25g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 0.25g |
$1288.0 | 2025-03-19 |
4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid 関連文献
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1. Back matter
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acidに関する追加情報
Recent Advances in the Application of 4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid (CAS: 2680847-11-2) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid (CAS: 2680847-11-2) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic compound, featuring both bromo and acetamido functional groups, has demonstrated significant potential in drug discovery programs targeting various disease pathways. Recent studies have explored its utility as a versatile building block for the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
Structural analysis reveals that the bromo substituent at the 4-position provides an excellent handle for further functionalization through cross-coupling reactions, while the acetamido group at the 5-position offers hydrogen bonding capabilities crucial for target binding. The methyl group at the 6-position contributes to the overall lipophilicity of the molecule, influencing its pharmacokinetic properties. The carboxylic acid moiety at the 2-position serves as both a recognition element for target proteins and a point for further derivatization.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's structural features allowed for efficient modification through Suzuki-Miyaura coupling reactions, yielding a series of potent and selective inhibitors with improved metabolic stability compared to existing clinical candidates. Molecular docking studies demonstrated that derivatives maintained critical hydrogen bond interactions with the hinge region of BTK while optimizing hydrophobic contacts in the selectivity pocket.
Another significant application was reported in Antimicrobial Agents and Chemotherapy, where the compound served as a precursor for developing novel quorum sensing inhibitors targeting Pseudomonas aeruginosa. The bromo group was selectively replaced with various heterocyclic systems, resulting in compounds that effectively disrupted bacterial communication pathways without exerting direct growth inhibitory effects. This approach represents a promising strategy to combat antibiotic resistance while minimizing selective pressure for resistance development.
Recent synthetic methodology developments have expanded the utility of 4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid in parallel synthesis approaches. A 2024 Nature Protocols publication detailed a robust platform for rapid generation of diverse compound libraries through sequential functionalization of each reactive site. This methodology has been particularly valuable in fragment-based drug discovery, where the compound's moderate size and multiple points of diversification enable efficient exploration of chemical space around core pharmacophores.
Ongoing research is exploring the compound's potential in targeted protein degradation strategies. Preliminary results presented at the 2024 ACS Spring Meeting demonstrated successful incorporation of the scaffold into proteolysis-targeting chimeras (PROTACs), where it served as both a linker component and part of the target-binding moiety. The compound's rigidity and defined spatial orientation were found to be advantageous for maintaining proper ternary complex geometry between the target protein and E3 ubiquitin ligase.
As research progresses, 4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid continues to demonstrate versatility across multiple therapeutic areas. Its unique combination of synthetic accessibility and structural features positions it as a valuable tool in modern drug discovery efforts. Future studies are expected to further explore its applications in covalent inhibitor design and as a core structure for developing chemical probes in biological target validation studies.
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